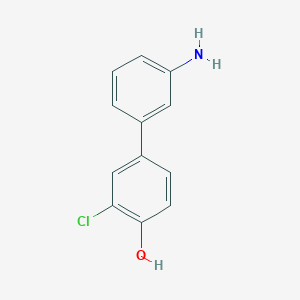
3-Chloro-5-(4-cyanophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-cyanophenyl)phenol, 95% (3CP) is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid that is soluble in water and other polar solvents. 3CP is a versatile compound that has been used in the synthesis of various organic compounds, including pharmaceuticals, herbicides, dyes, and other substances. Additionally, 3CP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
3-Chloro-5-(4-cyanophenyl)phenol, 95% has been used in a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals, herbicides, dyes, and other organic compounds. Additionally, 3-Chloro-5-(4-cyanophenyl)phenol, 95% has been studied for its potential applications in biochemistry, physiology, and laboratory experiments.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-cyanophenyl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenase-2 and lipoxygenase. Additionally, 3-Chloro-5-(4-cyanophenyl)phenol, 95% has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
3-Chloro-5-(4-cyanophenyl)phenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory factors and reduce inflammation. Additionally, 3-Chloro-5-(4-cyanophenyl)phenol, 95% has been shown to have anti-cancer effects, as well as anti-bacterial and anti-fungal effects.
Advantages and Limitations for Lab Experiments
3-Chloro-5-(4-cyanophenyl)phenol, 95% has many advantages for use in laboratory experiments. It is a highly soluble compound, making it easy to work with. Additionally, it is non-toxic and has low volatility, making it safe to work with in a laboratory setting. However, 3-Chloro-5-(4-cyanophenyl)phenol, 95% is also a highly reactive compound and can be difficult to control and manipulate in certain experiments.
Future Directions
There are a number of potential future directions for 3-Chloro-5-(4-cyanophenyl)phenol, 95%. It could be studied further for its potential applications in the synthesis of pharmaceuticals, herbicides, and dyes. Additionally, it could be studied further for its potential biochemical and physiological effects, as well as its potential applications in laboratory experiments. Finally, 3-Chloro-5-(4-cyanophenyl)phenol, 95% could be studied further for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation.
Synthesis Methods
3-Chloro-5-(4-cyanophenyl)phenol, 95% is synthesized by a reaction between 4-cyanophenol and chlorine gas. The reaction is carried out in aqueous solution and is typically conducted at a temperature of 70-80°C. The reaction is highly exothermic and produces 3-Chloro-5-(4-cyanophenyl)phenol, 95% in yields of up to 95%.
properties
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZIWNWWOZEYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685852 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-cyanophenyl)phenol | |
CAS RN |
1261901-96-5 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














